molecular formula C10H7Cl2NO5 B1333049 1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone CAS No. 166816-12-2

1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone

Cat. No.: B1333049
CAS No.: 166816-12-2
M. Wt: 292.07 g/mol
InChI Key: TZRNYIDMYLABGD-UHFFFAOYSA-N
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Description

1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone is a useful research compound. Its molecular formula is C10H7Cl2NO5 and its molecular weight is 292.07 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(6,7-dichloro-5-nitro-2,3-dihydro-1,4-benzodioxin-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO5/c1-4(14)5-6(11)7(12)8(13(15)16)10-9(5)17-2-3-18-10/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRNYIDMYLABGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377096
Record name 1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166816-12-2
Record name 1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5',6'-Dichloro-2',3'-ethylenedioxyacetophenone (8.5 g, 0.0344 miol) was added in portions to 34.5 mL of stirring fuming nitric acid at a rate such that the temperature of the reaction mixture remained below 10° C. The mixture was stirred for an additional 10 minutes at 5 C. and then poured onto 250 g of crushed ice giving yellow precipitate. The precipitate was isolated by filtration and washed with water. Drying gave 5',6'-dichloro-2',3'-ethylenedioxy-4'-nitroacetophenone (8.9 g, 0.0341 mol), m.p. 181°-182° C.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Three

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